2-Methylpentanamide

Description

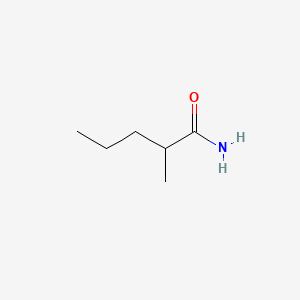

Structure

2D Structure

3D Structure

Properties

CAS No. |

6941-49-7 |

|---|---|

Molecular Formula |

C6H13NO |

Molecular Weight |

115.17 g/mol |

IUPAC Name |

2-methylpentanamide |

InChI |

InChI=1S/C6H13NO/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) |

InChI Key |

NTLKAXQBFYZMAH-UHFFFAOYSA-N |

SMILES |

CCCC(C)C(=O)N |

Canonical SMILES |

CCCC(C)C(=O)N |

Other CAS No. |

6941-49-7 |

Synonyms |

2-methylvaleramide |

Origin of Product |

United States |

Data Tables

The following table summarizes key physical and chemical properties of 2-Methylpentanamide, as derived from the literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source Index |

| IUPAC Name | This compound | sigmaaldrich.com |

| Molecular Formula | C₆H₁₃NO | ontosight.ainih.gov |

| Molecular Weight | 115.18 g/mol | sigmaaldrich.compharmaffiliates.com |

| Melting Point | 106-110 °C | ontosight.ai |

| Appearance | White crystalline solid | ontosight.ai |

| Solubility | Slightly soluble in water | ontosight.ai |

| Synonyms | 2-methylvaleramide, NSC 38213, etc. | ontosight.aisigmaaldrich.comcymitquimica.com |

| InChI Key | NTLKAXQBFYZMAH-UHFFFAOYSA-N | sigmaaldrich.com |

Compound List

2-Methylpentanamide

Pentanamide, 2-methyl-

2-Methylvaleramide

NSC 38213

Propylpropionamide

N-Methylpentanamide

N-Methylvaleramide

(S)-2-Amino-4-methylpentanamide

L-Leucine

L-Leucine methyl ester

N-[(2-methoxyphenyl)methyl]-2-methylpentanamide

N-(2,6-dimethylphenyl)-2-methylpentanamide

N-(3-chloro-4-methylphenyl)-2-methylpentanamide

N,N-diethyl-3-oxo-2-methylpentanamide

2-ethyl-3-methylpentanamide

N,N-diethyl-2-methylpentanamide

2-(N-(4-chlorobenzyl)cinnamamido)-4-methylpentanamide

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone for determining the structure of organic molecules, offering detailed information about the arrangement of atoms and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) are indispensable for understanding the structural framework of 2-Methylpentanamide. ¹H NMR provides information on the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin splitting. ¹³C NMR, on the other hand, reveals the different carbon environments within the molecule.

For this compound (C₆H₁₃NO), the ¹H NMR spectrum would typically show distinct signals corresponding to the methyl group, the methine proton at the chiral center, the methylene (B1212753) groups, and the amide protons. The ¹³C NMR spectrum would display signals for each unique carbon atom, including the carbonyl carbon, the chiral center carbon, and the various methylene and methyl carbons. The chemical shifts of these signals provide crucial data for identifying the functional groups and the carbon skeleton of the molecule. For instance, carbonyl carbons in amides typically resonate in the range of 160-170 ppm in ¹³C NMR savemyexams.comchemistrysteps.comcompoundchem.com. The presence of a methyl group at the alpha position to the carbonyl would influence the chemical shifts of adjacent carbons and protons.

When one-dimensional NMR spectra are complex or ambiguous, two-dimensional (2D) NMR techniques become essential for establishing connectivity and stereochemistry. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide correlation data between nuclei, thereby mapping out the molecular structure.

COSY experiments reveal proton-proton couplings, helping to trace the carbon backbone by identifying adjacent protons researchgate.netcreative-biostructure.com.

HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of proton signals to their corresponding carbon signals researchgate.netcreative-biostructure.com.

Application of ¹H NMR and ¹³C NMR for Connectivity Analysis

Mass Spectrometry (MS) Techniques in Compound Analysis

Mass spectrometry is critical for determining the molecular weight and elemental composition of a compound, as well as providing fragmentation patterns that aid in structural identification.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the exact mass of the molecular ion. This precise measurement is invaluable for establishing the elemental formula of this compound. The molecular formula C₆H₁₃NO corresponds to an exact monoisotopic mass of 115.099714 Da nih.gov. HRMS can distinguish this compound from compounds with the same nominal mass but different elemental compositions, such as isomers or molecules with different atom counts bioanalysis-zone.comchegg.comsisweb.com.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques used in MS. ESI is particularly useful for polar and thermally labile compounds, often producing protonated molecules ([M+H]⁺) or adducts. MALDI is typically used for larger biomolecules but can also be applied to smaller organic compounds. The fragmentation patterns observed in MS, often generated through Electron Ionization (EI) in Gas Chromatography-Mass Spectrometry (GC-MS), can provide further structural confirmation by revealing characteristic fragments resulting from the cleavage of specific bonds within the this compound molecule nih.gov. For example, fragmentation might occur at the amide bond or at the carbon adjacent to the methyl group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Chromatographic Methods in Synthesis and Purification

Chromatographic techniques are essential for both the synthesis and purification of this compound, ensuring the isolation of the desired compound with high purity.

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is widely used for analyzing volatile and semi-volatile compounds. It can be employed to monitor the progress of synthesis, assess purity, and identify impurities in this compound nih.govredalyc.org. The separation is based on the differential partitioning of compounds between a stationary phase and a mobile gas phase.

High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC using C18 columns, is a powerful technique for purifying and analyzing less volatile or thermally sensitive compounds. It is effective for separating this compound from reaction byproducts or starting materials biorxiv.orgresearchgate.net. Chiral HPLC can be used to separate enantiomers if the synthesis yields a racemic mixture, although this compound itself has a chiral center at the 2-position researchgate.netcapes.gov.br.

Flash Column Chromatography is a common preparative technique used to purify synthesized compounds, including amides. It involves separating compounds based on their polarity using a solid stationary phase (commonly silica (B1680970) gel) and a liquid mobile phase. For amides, solvent systems like ethyl acetate (B1210297)/hexanes are frequently employed acs.orgrsc.orgrsc.org. The choice of solvent system and stationary phase is optimized to achieve efficient separation of this compound from impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of compounds like this compound and for separating complex mixtures. HPLC operates by partitioning components of a sample between a stationary phase within a column and a mobile phase that carries the sample through the column torontech.comiipseries.org. Differences in the chemical properties of the sample components, such as polarity and molecular size, lead to varying interactions with the stationary phase, resulting in distinct retention times torontech.com. Impurities, by definition, will have different chemical properties than the target compound, causing them to elute at different times, thereby enabling their separation and the quantification of the main analyte's purity torontech.com.

Research findings indicate that HPLC, particularly when coupled with Mass Spectrometry (HPLC-MS), can provide high purity assessments, often exceeding 98% chromforum.org. For amides, reverse-phase HPLC using C18 columns with UV detection, typically around 210 nm, is a common approach . Gradient elution, where the mobile phase composition is varied over time, can further enhance the separation of closely related compounds or impurities, making it suitable for challenging purifications rochester.edu.

| HPLC Parameter | Typical Value/Description | Notes |

| Column Type | C18 (Reverse-phase) | Widely used for separating moderately polar to non-polar compounds. |

| Mobile Phase | Acetonitrile/Water mixture, often with gradient elution | Acetonitrile is common; water content adjusted for optimal separation. |

| Detection Wavelength | ~210 nm (UV) | Suitable for detecting amide functional groups. |

| Purity Assessment | Typically >98% | Based on peak area normalization; specific to the compound analyzed. |

| Flow Rate | Varies based on column and mobile phase composition | Optimized for efficient separation and reasonable run times. |

Flash Chromatography in Reaction Workup and Product Isolation

Flash chromatography is a rapid and efficient method for purifying organic compounds, commonly employed during reaction workup and product isolation iipseries.orghawachhplccolumn.com. This technique utilizes pressure to drive the mobile phase through a column packed with a stationary phase, typically silica gel iipseries.orghawachhplccolumn.com. Its effectiveness lies in separating components based on their differential affinities for the stationary and mobile phases hawachhplccolumn.com.

In the context of synthesizing or isolating this compound, flash chromatography can be used to remove unreacted starting materials, by-products, and reagents. Common practices include using solvent systems such as petroleum ether/ethyl acetate (PE/EA) mixtures rsc.org, and employing gradient elution for more complex separations rochester.edu. For compounds sensitive to acidic conditions, deactivating the silica gel with a small percentage of triethylamine (B128534) can be beneficial rochester.edu. Additionally, filtering a crude reaction mixture through a short plug of silica gel can serve as a quick purification step to remove baseline impurities, potentially bypassing the need for full column chromatography in some cases rochester.edu.

Gas Chromatography (GC) Applications in Volatile Analysis

Gas Chromatography (GC) is a powerful analytical technique primarily used for the separation and analysis of volatile and semi-volatile compounds thermofisher.comreading.ac.uk. The principle involves vaporizing the sample and separating its components based on their boiling points and interactions with a stationary phase coated inside a long capillary column thermofisher.comoiv.int. Various detectors, such as Flame Ionization Detectors (FID), Electron Capture Detectors (ECD), and Mass Spectrometers (MS), are coupled with GC to identify and quantify the separated compounds thermofisher.commdpi.com.

While direct GC analysis of this compound would depend on its volatility, GC is broadly applied to analyze volatile organic compounds (VOCs) in diverse matrices thermofisher.comreading.ac.uk. For related compounds like N-methylpentanamide, GC-MS has been utilized for identification nih.gov. The technique involves optimizing parameters such as carrier gas (e.g., hydrogen, helium) thermofisher.comoiv.int, column type (e.g., non-polar DB-5ms, polar HP-INNOWax) mdpi.com, and temperature programming (a multi-stage temperature ramp) to achieve effective separation oiv.intmdpi.com.

| GC Parameter | Typical Value/Description | Notes |

| Detector | FID, MS | FID for general organic compound detection; MS for identification. |

| Carrier Gas | Hydrogen (H₂), Helium (He) | H₂ is common; He is inert but more expensive. |

| Column Type | Capillary columns (e.g., DB-5ms, HP-INNOWax) | Choice depends on analyte polarity and separation requirements. |

| Temperature Prog. | Multi-stage ramp (e.g., initial temp, ramp rate, final temp) | Essential for separating compounds with a range of boiling points. |

| Injection Mode | Split/Splitless | Determines the amount of sample introduced into the column. |

Other Advanced Analytical Probes in this compound Research

Beyond chromatography, other spectroscopic methods provide crucial insights into the molecular structure and functional groups present in this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a primary technique for identifying functional groups within a molecule by analyzing the absorption of infrared radiation, which causes molecular vibrations core.ac.uk. For amides, specific absorption bands are characteristic and highly diagnostic.

As a secondary amide, this compound possesses an N-H bond and a C=O (carbonyl) group. The N-H stretching vibration typically appears in the region of 3100–3600 cm⁻¹ with medium intensity and can present as one or two peaks, depending on the specific amide structure and hydrogen bonding core.ac.ukmasterorganicchemistry.comspectroscopyonline.com. The carbonyl group (C=O) exhibits a strong absorption band, often described as "stake-shaped" or "sword-like," in the range of 1630–1690 cm⁻¹ masterorganicchemistry.comspectroscopyonline.com. This lower-than-expected range for the C=O stretch in amides, compared to ketones or aldehydes, is attributed to conjugation with the nitrogen atom spectroscopyonline.com. The presence of these specific absorption bands in the IR spectrum of a sample would strongly indicate the presence of the amide functional group in this compound.

| Functional Group | Characteristic IR Absorption (cm⁻¹) | Peak Description |

| N-H Stretch | 3100–3600 | Medium intensity, typically one peak for secondary amides. |

| C=O Stretch | 1630–1690 | Strong intensity, characteristic amide carbonyl band. |

Advanced Electrophoresis and Related Techniques for Purity and Identity

While specific research findings detailing the use of electrophoresis for this compound are not extensively found in the provided literature, advanced separation techniques are vital for confirming purity and identity. Chiral chromatography, for instance, is crucial for verifying enantiomeric purity, as noted for related amino amide derivatives . This technique separates enantiomers, which are non-superimposable mirror images, a critical aspect for chiral molecules like (2S)-2-Methylpentanamide .

General principles of chromatography, as described in iipseries.org, suggest that techniques separating compounds based on size, shape, and charge can be employed. While traditional electrophoresis is less commonly applied to small, neutral organic molecules like amides compared to charged biomolecules, related advanced separation methods contribute to comprehensive analytical characterization. These techniques, when applied, help establish the identity and purity of the compound by providing complementary separation mechanisms to HPLC and GC.

Compound Name List:

this compound

Computational and Theoretical Chemistry Studies of 2 Methylpentanamide

Molecular Modeling of Structure and Conformational Analysis

Molecular modeling plays a crucial role in understanding the three-dimensional structure and dynamic behavior of molecules like 2-Methylpentanamide. These studies provide insights into how the molecule exists in space and how its various parts can orient themselves.

The determination of stereochemistry, specifically the assignment of absolute configurations (R or S) to chiral centers, is a fundamental aspect of molecular modeling. This compound possesses a chiral center at the C2 position due to the presence of four different substituents: a hydrogen atom, a methyl group, an amide group, and a propyl group. Computational methods, primarily based on the Cahn-Ingold-Prelog (CIP) sequence rules, are employed to assign these configurations ajol.infomsu.edulibretexts.orgkhanacademy.org. These rules prioritize atoms based on their atomic number, and in cases of ties, by examining progressively further atoms in the substituent chain msu.edulibretexts.org. The assignment involves orienting the molecule such that the lowest priority group is directed away from the viewer, and then tracing the path from the highest to the second-highest to the third-highest priority groups. A clockwise path indicates an 'R' configuration, while a counterclockwise path indicates an 'S' configuration quora.comlibretexts.orgkhanacademy.org. While PubChem provides computed descriptors for N,N-diethyl-2-methylpentanamide, including IUPAC names and InChI keys nih.gov, the direct computational assignment of R/S configuration for this compound itself is a standard procedure in organic chemistry, often visualized and confirmed using molecular modeling software libretexts.org.

The conformational analysis of this compound involves identifying all possible spatial arrangements (conformations) of the molecule and determining their relative energies. Computational techniques, such as molecular mechanics or quantum chemical methods, are used to perform energy minimization calculations. These calculations explore the potential energy surface of the molecule, identifying low-energy conformations that are likely to be populated under normal conditions. The amide bond's restricted rotation and the flexibility of the alkyl chain contribute to a complex conformational landscape. Studies on similar amides suggest that various rotamers around the C-C bonds and the C-N bond can exist, each with a distinct energy profile. Energy minimization helps to pinpoint the most stable conformers, providing crucial data for subsequent theoretical studies.

Stereochemical Descriptors and Configurational Assignment

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry offers powerful tools for dissecting the step-by-step processes of chemical reactions, providing detailed mechanistic insights that are often difficult to obtain experimentally.

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules and is particularly effective for mapping out reaction pathways. DFT calculations can predict the energies of reactants, intermediates, transition states, and products, thereby elucidating the mechanism of a chemical transformation. For this compound, DFT could be applied to study reactions such as hydrolysis, reduction, or other functional group transformations. By calculating the energy profile along a reaction coordinate, DFT can identify the most probable reaction pathways and the nature of any intermediates formed. The accuracy of DFT methods depends on the chosen functional and basis set, and careful selection is crucial for reliable predictions of reaction mechanisms.

A critical component of understanding reaction mechanisms is the identification of transition states and the quantification of energy barriers. Transition states represent the highest energy point along a reaction pathway, and the energy difference between the reactants and the transition state is the activation energy. Computational methods, often employing DFT, are used to locate these transition state structures, typically characterized by having one imaginary vibrational frequency corresponding to the reaction coordinate. By calculating the activation energy, researchers can predict the rate of a reaction under specific conditions. For this compound, such analyses would provide quantitative data on the kinetics of its various chemical transformations, offering insights into reaction feasibility and speed.

Q & A

Q. How can researchers investigate the metabolic pathways of this compound derivatives in biological systems?

- Methodological Answer : Use C-labeled compounds in microsomal incubations to track metabolite formation. Identify phase I/II metabolites via HRMS/MS and compare with synthetic standards. Integrate findings with in silico tools (e.g., MetaSite) to predict dominant pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.